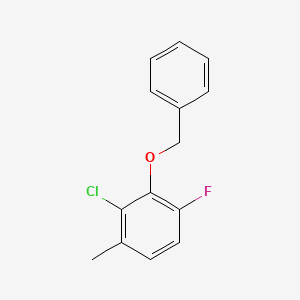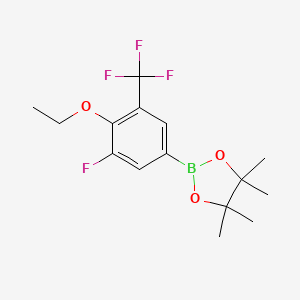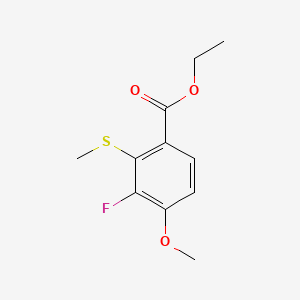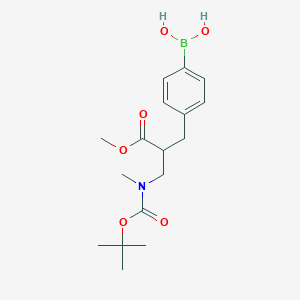![molecular formula C19H17N5O3 B14032868 3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)
3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, a phenyl group, and an isochromane carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThis can be achieved through the reaction of an appropriate phenyl derivative with sodium azide and triethyl orthoformate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, influencing their activity. This compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(1H-TETRAZOL-1-YL)PHENYL)ISONICOTINAMIDE: Shares the tetrazole moiety and phenyl group but differs in the isonicotinamide structure.
N-(3-(1H-TETRAZOL-1-YL)PHENYL)BENZAMIDE: Similar structure but with a benzamide moiety instead of the isochromane carboxamide.
Uniqueness
N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE is unique due to the presence of the isochromane carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and interaction with biological targets compared to similar compounds .
Eigenschaften
Molekularformel |
C19H17N5O3 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3,6-dimethyl-1-oxo-N-[3-(tetrazol-1-yl)phenyl]-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C19H17N5O3/c1-12-6-7-16-13(8-12)10-19(2,27-17(16)25)18(26)21-14-4-3-5-15(9-14)24-11-20-22-23-24/h3-9,11H,10H2,1-2H3,(H,21,26) |
InChI-Schlüssel |
FPDLJPJAWOLUMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)OC(C2)(C)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)



![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)

![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)

![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
![6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14032863.png)

